2-(Cyanomethyl)-4,5-difluorobenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical and Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and stability. Spectroscopic properties like UV-Vis, IR, NMR, and mass spectra may also be analyzed .Scientific Research Applications
Synthesis of Novel Compounds : Research shows the successful synthesis of novel compounds using derivatives of benzimidazole. For instance, the synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one from 2-aminobenzimidazole, leading to a series of new phenylazopyrimidone dyes (Karcı & Demirçalı, 2006).
Ferroelectricity and Antiferroelectricity : Benzimidazoles, including derivatives, have been shown to exhibit ferroelectricity and antiferroelectricity at room temperature and above, important for developing lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).
Corrosion Inhibitors : A theoretical study involving derivatives of benzimidazole, including 2-methylbenzimidazole, suggested their potential as corrosion inhibitors for mild steel, offering insights into the properties relevant to this application (Obot & Obi-Egbedi, 2010).
Antimicrobial Activity : Benzimidazole derivatives have demonstrated antimicrobial properties. For example, the synthesis and characterization of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives have shown significant activity against various microorganisms (Salahuddin et al., 2017).
Agricultural Applications : Research into polymeric and solid lipid nanoparticles for the sustained release of carbendazim, a methyl-2-benzimidazole carbamate, in agriculture has highlighted the potential for controlled delivery and reduced environmental impact (Campos et al., 2015).
Green Chemistry : A catalyst-free method for synthesizing benzo[4,5]imidazo[1,2-a]pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives in water has been developed, demonstrating an environmentally friendly approach to synthesizing benzimidazole derivatives (Liu et al., 2012).
Antitumor Evaluation : Polyfunctionally substituted heterocyclic compounds derived from benzimidazole have been synthesized and evaluated for their antitumor activities, showing considerable inhibitory effects against various cancer cell lines (Shams et al., 2010).
Mechanism of Action
Target of Action
Benzimidazole derivatives have been known to exhibit a broad range of biological activities, including antiviral properties
Mode of Action
It’s worth noting that benzimidazole derivatives have been reported to induce a broad range of disease resistance in plants and induce systemic acquired resistance (sar) marker gene expression without salicylic acid accumulation . This suggests that the compound may interact with its targets to induce changes that enhance disease resistance.
Biochemical Pathways
The compound’s potential to induce systemic acquired resistance (sar) suggests that it may affect pathways related to disease resistance in plants
Pharmacokinetics
A study on cyanomethyl vinyl ether derivatives, which share structural similarities with the compound , predicted favorable adme properties This suggests that the compound may have good bioavailability
Result of Action
Benzimidazole derivatives have been reported to exhibit a broad range of biological activities, including antiviral properties . This suggests that the compound may have a variety of molecular and cellular effects.
Action Environment
It’s worth noting that the use of imidazolium ionic liquids, which share structural similarities with the compound , has been explored as a recyclable and reusable reaction medium that enhances the rate of reaction This suggests that the compound’s action may be influenced by the reaction environment
Safety and Hazards
Properties
IUPAC Name |
2-(4,5-difluoro-1H-benzimidazol-2-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N3/c10-5-1-2-6-9(8(5)11)14-7(13-6)3-4-12/h1-2H,3H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEBFFVNBQVNRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=N2)CC#N)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.